methyl 5-formyl-6-hydroxypyridine-2-carboxylate
Description
Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry
The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone in the fields of organic and medicinal chemistry. nih.govresearchgate.netrsc.org Considered a "privileged scaffold," this structural motif is present in a vast array of FDA-approved drugs and naturally occurring bioactive molecules. nih.govresearchgate.netrsc.org Its prevalence is noted in essential natural products such as vitamins, including niacin and pyridoxine, and various alkaloids. nih.govdovepress.com
The significance of the pyridine scaffold is evident in numerous therapeutic agents. For instance, it forms the core of drugs like Atazanavir, used in HIV treatment, and Imatinib, a cancer therapeutic. nih.govrsc.org The broad-spectrum applicability of pyridine derivatives extends to antimicrobial, antiviral, antimalarial, and anti-inflammatory agents. dovepress.com
From a chemical perspective, the pyridine ring's aromatic nature, polarity, and electron-deficient characteristics facilitate crucial interactions with biological targets, such as π-π stacking and hydrogen bonding, which can enhance binding affinity. nih.gov The relative ease with which various functional groups can be substituted at different positions on the pyridine ring allows for the precise tuning of a molecule's physicochemical and pharmacological properties. nih.gov This adaptability makes pyridine and its derivatives highly sought-after in the design and discovery of new drugs and functional materials. researchgate.netchemistryviews.org
Overview of Formyl and Hydroxyl Functionalization in Heterocyclic Systems
The introduction of functional groups, such as formyl (–CHO) and hydroxyl (–OH), onto heterocyclic rings dramatically influences their chemical behavior and potential applications.
The formyl group is a simple aldehyde functional group characterized by a carbonyl center bonded to a hydrogen atom. fiveable.me This group is highly reactive; the partial positive charge on the carbonyl carbon makes it a prime target for nucleophilic attack, a common reaction pathway in organic synthesis. fiveable.me The formyl group can also be readily oxidized to a carboxylic acid. fiveable.me In heterocyclic chemistry, formylation—the introduction of a formyl group—is a key synthetic transformation for creating versatile intermediates. researchgate.net
The hydroxyl group is a polar functional group consisting of an oxygen atom covalently bonded to a hydrogen atom. Its ability to participate in hydrogen bonding significantly impacts a molecule's physical properties, such as solubility in water, and its interactions with biological macromolecules. britannica.com The reactivity of the hydroxyl group is central to the biochemical action of many important molecules. britannica.com When attached to pyridine rings, hydroxyl groups can exhibit tautomerism; for instance, 2-hydroxypyridine (B17775) and 4-hydroxypyridine (B47283) exist in equilibrium with their pyridone forms. msu.edu The presence of hydroxyl groups on heterocyclic scaffolds is a common feature in many therapeutic agents. nih.gov
Rationale for Research on Methyl 5-Formyl-6-Hydroxypyridine-2-Carboxylate
The specific motivation for investigating this compound arises from the strategic combination of its constituent parts: a pyridine-2-carboxylate core, a formyl group at the 5-position, and a hydroxyl group at the 6-position. This molecular architecture is not arbitrary but is instead a deliberate design aimed at creating a molecule with specific properties and potential applications.
Research into related compounds provides a clear rationale:
Pyridine-carboxylate Core: Derivatives of pyridine carboxylic acid are recognized as versatile scaffolds for discovering new enzyme inhibitors. nih.gov For example, derivatives of 6-formyl-pyridine-2-carboxylate have been synthesized and shown to possess telomerase inhibitory activity, which is significant for cancer research. nih.gov
Hydroxyl Group: The presence of a hydroxyl group can confer biological activity. Methyl 5-hydroxypyridine-2-carboxylate, a related compound, has been identified in nature and demonstrates inhibitory effects on nitric oxide (NO) production in vitro. medchemexpress.comchemicalbook.com
Formyl Group: The formyl group serves as a reactive handle for synthesizing more complex molecules. For instance, 2-formyl-5-hydroxypyridine is utilized as a building block in the synthesis of pharmaceuticals and other fine chemicals. frontierspecialtychemicals.com Furthermore, the formyl group itself can be crucial for a molecule's biological function.
The combination of these three functional groups on a single pyridine ring creates a multifunctional molecule. The ester and formyl groups provide sites for further chemical modification, making the compound a valuable synthetic intermediate. Simultaneously, the specific arrangement of the hydroxyl, formyl, and carboxylate groups offers a unique electronic and steric profile that could be tailored to fit the active site of a specific enzyme or biological receptor. Therefore, research on this compound is driven by its potential as a novel building block for organic synthesis and as a candidate for discovery efforts in medicinal chemistry, particularly in the development of new enzyme inhibitors.
Structure
3D Structure
Properties
CAS No. |
1260666-67-8 |
|---|---|
Molecular Formula |
C8H7NO4 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
methyl 5-formyl-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)6-3-2-5(4-10)7(11)9-6/h2-4H,1H3,(H,9,11) |
InChI Key |
XZJLYFRZKPSRKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C(=O)N1)C=O |
Purity |
95 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of Methyl 5 Formyl 6 Hydroxypyridine 2 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. A combination of one-dimensional and two-dimensional techniques provides a complete picture of the proton and carbon environments and their interconnectivity.
The ¹H NMR spectrum is anticipated to provide distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups like the formyl and carboxylate functions causing a downfield shift for nearby protons. Similarly, the ¹³C NMR spectrum reveals a signal for each unique carbon atom, with carbonyl and aromatic carbons appearing at the downfield end of the spectrum.
Based on the structure, the following signals are predicted:
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -OH | 10.0 - 12.0 | broad singlet |
| -CHO | 9.5 - 10.5 | singlet |
| H-3 | 8.0 - 8.5 | doublet |
| H-4 | 7.5 - 8.0 | doublet |
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (formyl) | 190 - 200 |
| C=O (ester) | 160 - 170 |
| C-6 | 155 - 165 |
| C-2 | 145 - 155 |
| C-5 | 135 - 145 |
| C-3 | 120 - 130 |
| C-4 | 115 - 125 |
Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For methyl 5-formyl-6-hydroxypyridine-2-carboxylate, a key cross-peak would be expected between the aromatic protons H-3 and H-4, confirming their adjacent positions on the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. Expected correlations would include the H-3 proton to the C-3 carbon, the H-4 proton to the C-4 carbon, and the methyl ester protons to the methoxy (B1213986) carbon. The formyl proton would correlate with the formyl carbon, while the hydroxyl proton would not show a correlation as it is not bonded to carbon.
The formyl proton (-CHO) showing correlations to C-5 and C-4.
The H-4 proton correlating to C-2, C-5, and C-6.
The methyl protons (-OCH₃) showing a strong correlation to the ester carbonyl carbon (C=O).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximities between protons. It would be particularly useful to confirm the relative positions of the substituents. For instance, a NOESY correlation between the formyl proton and the H-4 proton would provide evidence for their proximity in the molecule's preferred conformation.
Hydroxypyridines, particularly those with hydroxyl groups at the 2- or 4-positions (and by extension, the 6-position), are known to exist in a tautomeric equilibrium with their corresponding pyridone forms. semanticscholar.orgchemtube3d.com In this case, this compound can exist in equilibrium with its keto tautomer, methyl 5-formyl-6-oxo-1,6-dihydropyridine-2-carboxylate.
Variable Temperature (VT) NMR is a powerful tool for investigating such dynamic processes. researchgate.netrsc.org At a sufficiently low temperature, the rate of interconversion between the two tautomers might become slow enough on the NMR timescale to allow for the observation of distinct sets of signals for each form. Conversely, at higher temperatures, if the interconversion is rapid, a single set of time-averaged signals will be observed. By analyzing the changes in the spectrum as a function of temperature, thermodynamic parameters for the equilibrium can be determined. researchgate.net The position of this equilibrium is sensitive to factors like solvent polarity. semanticscholar.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule. The infrared (IR) and Raman spectra are complementary, offering a detailed fingerprint of the compound.
The key functional groups in this compound would give rise to characteristic absorption bands.
Predicted Vibrational Frequencies and Assignments
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H stretch | Hydroxyl (-OH) | 3200 - 3500 (broad) |
| C-H stretch | Aromatic & Formyl | 3000 - 3100 |
| C-H stretch | Methyl | 2850 - 2960 |
| C=O stretch | Ester | ~1725 |
| C=O stretch | Formyl (Aldehyde) | ~1690 |
The broadness of the O-H stretching band is indicative of hydrogen bonding. The precise positions of the two distinct carbonyl (C=O) stretches are diagnostic for the ester and aldehyde groups. The region from 1550-1650 cm⁻¹ would contain several bands corresponding to the vibrations of the aromatic pyridine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₇NO₄), the calculated molecular weight is 197.15 g/mol . An exact mass measurement would confirm the elemental composition.
Under electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺ or [M+H]⁺) would be observed. Subsequent fragmentation would likely proceed through the loss of stable neutral molecules or radicals from the substituent groups.
Predicted Mass Spectrometry Fragmentation
| m/z | Fragment Lost |
|---|---|
| 166 | -OCH₃ |
| 168 | -CHO |
| 138 | -COOCH₃ |
The loss of the methoxy radical (-OCH₃) from the ester to give a fragment at m/z 166 is a common pathway. Loss of the formyl group (-CHO) would lead to a peak at m/z 168, while the loss of the entire carbomethoxy group would result in a fragment at m/z 138. Analysis of these fragments helps to confirm the presence and connectivity of the various functional groups.
X-ray Crystallography for Solid-State Structural Elucidation
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule in the solid state. Although a crystal structure for this specific compound does not appear to be publicly available, such an analysis would provide definitive proof of its structure and conformation.
A crystallographic study would yield precise data on:
Bond Lengths and Angles: Unambiguously confirming the atomic connectivity and geometry of the pyridine ring and its substituents.
Tautomeric Form: Determining whether the molecule crystallizes in the hydroxy-pyridine or the pyridone tautomeric form in the solid state. This is a critical piece of information that complements the solution-state NMR studies.
Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice. Key interactions would likely include hydrogen bonding involving the hydroxyl group as a donor and potentially the formyl oxygen, ester oxygen, or pyridine nitrogen as acceptors. nih.gov
Planarity and Conformation: Quantifying the planarity of the pyridine ring and the orientation of the formyl and carboxylate substituents relative to the ring.
Applications and Biological Relevance Non Clinical
Role as a Synthetic Building Block and Intermediate
Methyl 5-formyl-6-hydroxypyridine-2-carboxylate is a multifunctional heterocyclic compound whose structural features make it a valuable intermediate in synthetic organic chemistry. The pyridine (B92270) core is a common motif in numerous biologically active molecules and natural products. The strategic placement of a formyl group, a hydroxyl group, and a methyl carboxylate ester on the pyridine ring provides multiple reactive sites for chemical modification and elaboration. This allows chemists to use the molecule as a foundational component for constructing more complex molecular structures.
The utility of pyridine derivatives as intermediates in the synthesis of drugs and pesticides is well-established. researchgate.net While specific examples detailing the use of this compound as a direct precursor in the total synthesis of a complex natural product are not extensively documented in readily available literature, its structural motifs are present in various natural compounds. For instance, 2-formylpyrroles, which share the formyl-heterocycle feature, are widespread in nature and are known for their interesting biological activities. rsc.org The functional groups on this compound—the aldehyde (formyl), phenol (B47542) (hydroxy), and ester (carboxylate)—offer a versatile platform for a range of chemical transformations essential in natural product synthesis. The formyl group can undergo reactions such as Wittig olefination, aldol (B89426) condensation, or reductive amination, while the hydroxyl and ester groups can be used for etherification, acylation, or amidation reactions, respectively.
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs. Pyridine derivatives serve as crucial intermediates for creating new pharmaceuticals and agrochemicals. researchgate.net The this compound molecule is an ideal scaffold for generating novel heterocyclic architectures. Its inherent functionality allows for the construction of fused ring systems or the attachment of diverse side chains. For example, the formyl and hydroxyl groups can be used in condensation reactions with various bifunctional reagents to build new rings onto the pyridine core, leading to the formation of complex polycyclic heteroaromatic systems. The ability to build upon this central scaffold is critical in the development of new chemical entities with unique three-dimensional shapes and biological properties.
Pyridine-based molecules are fundamental in coordination chemistry due to the ability of the nitrogen atom to coordinate with metal ions. This compound possesses multiple potential coordination sites: the pyridine nitrogen, the hydroxyl oxygen, and the carbonyl oxygens of the formyl and ester groups. This makes it an attractive candidate for the design of polydentate ligands. A closely related compound, methyl 6-formylpyridine-2-carboxylate, has been shown to bind selectively with metal ions to form coordination complexes. cymitquimica.com Similarly, the subject compound can be used to create ligands that form stable complexes with a variety of metals, which is relevant for applications in catalysis, materials science, and bioinorganic chemistry.
In Vitro Biological Activity Studies
While clinical applications are outside the scope of this article, the non-clinical, in vitro biological activity of compounds related to this compound has been a subject of scientific investigation. These studies explore the fundamental interactions of these molecules with biological systems at a cellular or enzymatic level.
Derivatives based on the 6-formyl-pyridine-2-carboxylate scaffold have been synthesized and evaluated for their ability to inhibit specific enzymes. In one study, a series of twenty-one pyridine-2-carboxylate derivatives were prepared from 6-formyl-2-carboxylic acid and tested for their in vitro telomerase inhibitory activity. nih.gov Telomerase is an enzyme that is highly active in cancer cells and is a key target for anticancer drug development. The study found that the inhibitory activity was dependent on the specific ester or amide group attached to the carboxylate position. Among the synthesized compounds, the 3,4-dichlorothiophenol (B146521) ester derivative demonstrated the highest telomerase inhibitory activity. nih.gov This highlights the potential of the 6-formyl-pyridine-2-carboxylate core structure as a starting point for developing potent and specific enzyme inhibitors. researchgate.netnih.gov
| Compound Derivative | Core Structure | Key Modification | Observed Activity | Reference |
|---|---|---|---|---|
| Phenol Ester | 6-Formyl-Pyridine-2-Carboxylic Acid | Coupled with various phenols | Variable inhibitory activity | nih.gov |
| Thiophenol Ester | 6-Formyl-Pyridine-2-Carboxylic Acid | Coupled with various thiophenols | Generally higher activity than phenol esters | nih.gov |
| 3,4-Dichlorothiophenol Ester (9p) | 6-Formyl-Pyridine-2-Carboxylic Acid | Esterification with 3,4-dichlorothiophenol | Highest in vitro telomerase inhibitory activity in the series | nih.gov |
| Aniline Amide | 6-Formyl-Pyridine-2-Carboxylic Acid | Coupled with various anilines | Variable inhibitory activity | nih.gov |
In the early stages of drug discovery, new compounds are often tested for their effects on non-human cell lines to assess general cytotoxicity and potential for further development. In a study investigating novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, the effects of the compounds were first examined on the mouse fibroblast cell line BLAB/3T3. nih.gov This type of assay is crucial for establishing a preliminary safety profile before exploring therapeutic effects. The results showed that several of the tested thienopyrimidine derivatives were safe towards these non-cancerous mouse cells, indicating a degree of selectivity. nih.gov While this study does not directly involve this compound, it exemplifies the standard non-clinical cellular assays used for related heterocyclic compounds to determine their basic biological impact. Such foundational studies are critical for identifying compounds that are suitable for more specific biological investigations.
Applications in Materials Science
The unique electronic and coordination properties of the pyridine ring make its derivatives valuable building blocks in materials science. dntb.gov.ua The multifunctionality of this compound, possessing sites for hydrogen bonding, metal coordination, and covalent bond formation, suggests its potential for creating advanced materials.
Pyridine moieties are frequently incorporated into polymer backbones or as pendant groups to impart specific functionalities. dntb.gov.ua Grafting pyridine derivatives onto polymer chains can enhance properties such as thermal stability, charge-carrying capabilities, and antimicrobial activity. mdpi.com For example, pyridine-based polyurethane-ureas and conjugated polymers containing thiophene (B33073) and pyridine rings have been synthesized and investigated for their dielectric properties and potential use in electronic devices. researchgate.net
The reactive groups on this compound—the formyl (aldehyde), hydroxyl, and methyl ester—provide multiple handles for polymerization reactions. The hydroxyl and ester groups could be used in step-growth polymerizations to form polyesters or polyamides, while the aldehyde group could participate in condensation reactions. The incorporation of this highly functionalized pyridine unit could lead to polymers with enhanced thermal resistance, specific metal-ion binding capabilities, or unique photophysical properties. mdpi.comresearchgate.net
Table 2: Properties Conferred by Pyridine Moieties in Polymeric Structures| Polymer Type | Incorporated Pyridine Derivative | Resulting Property/Application | Reference |
|---|---|---|---|
| Grafted Copolymers (Acrylic Acid-Styrene) | Pyridine-based compounds | Enhanced thermal stability, antimicrobial and fluorescent properties | mdpi.com |
| Polyurethane-urea | 2,6-Diaminopyridine or 2,3-diaminopyridine | Influences dielectric and relaxation properties | researchgate.net |
| Conjugated Polymers | Thiophene- and pyridine-containing monomers | Low bandgap, p- and n-type doping for electronic devices | researchgate.net |
| Grafted Chitosan | Pyridine derivatives | Enhanced anti-bacterial and antifungal activity | researchgate.net |
Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions. longdom.org Pyridine-based ligands are cornerstones of supramolecular chemistry due to the directional coordination of the pyridine nitrogen with metal ions and its ability to participate in hydrogen bonding and π-π stacking. nih.gov These interactions have been used to construct a vast array of discrete molecular assemblies, including polygons and cages. nih.govnih.gov
The structure of this compound is particularly well-suited for supramolecular assembly.
Metal Coordination: The pyridine nitrogen and the adjacent hydroxyl group can act as a chelating unit for metal ions, directing the formation of metallo-supramolecular structures. mdpi.comacs.org
Hydrogen Bonding: The hydroxyl group and the carbonyl oxygens of the formyl and ester groups are excellent hydrogen bond donors and acceptors, enabling the formation of robust, self-assembled networks. mdpi.com
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems, further stabilizing the supramolecular architecture. mdpi.com
By programming these non-covalent interactions, it is possible to guide the self-assembly of this molecule into complex, functional architectures. longdom.org For example, coordination-driven self-assembly using pyridyl ligands and organoplatinum acceptors has led to the quantitative formation of supramolecular rhomboids and hexagons. nih.gov The multifunctionality of this compound offers the potential to create novel supramolecular polymers and ordered assemblies with applications in catalysis, sensing, and molecular encapsulation. rsc.org
Table 3: Supramolecular Assemblies Based on Pyridine Derivatives| Assembly Type | Pyridine Ligand Type | Key Non-Covalent Interactions | Resulting Structure | Reference |
|---|---|---|---|---|
| Metallo-supramolecular Polygons | 2,6-bis(pyridin-4-ylethynyl)pyridine | Coordination to organoplatinum acceptors | Rhomboids and hexagons | nih.gov |
| Coordination Compounds | 4-dimethylaminopyridine (B28879) (DMAP) | Anion–π, π–π stacking, C–H∙∙∙π, hydrogen bonding | Layered assemblies | mdpi.com |
| Surface Assemblies | Various pyridine-type compounds | Coordination to metal linkers (e.g., PdCl₂) | Surface-confined metal–organic networks | acs.org |
| Pillararene Complexes | Pyridine | Host-guest interactions, C-O interactions | Supramolecular association at portals | scielo.br |
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes
Future research should prioritize the development of efficient, scalable, and environmentally benign methods for the synthesis of methyl 5-formyl-6-hydroxypyridine-2-carboxylate. Current strategies often involve multi-step processes that may lack atom economy and utilize harsh reagents.
Key areas for exploration include:
Late-Stage Functionalization: Investigating the direct and regioselective C-H functionalization of simpler, readily available pyridine (B92270) precursors is a primary goal. innovations-report.comresearchgate.netrsc.org Methods for introducing the formyl and hydroxyl groups in the final steps of a synthesis could significantly improve efficiency. chemistryviews.org
Green Chemistry Approaches: Emphasis should be placed on synthetic protocols that align with the principles of green chemistry. nih.gov This includes the use of greener solvents, minimizing waste generation, and exploring catalytic methods over stoichiometric reagents. One-pot multicomponent reactions could offer an elegant and efficient route to this and related structures. nih.gov
Biocatalysis: The use of enzymes or whole-cell systems for regioselective hydroxylation or oxidation of pyridine precursors presents a highly sustainable alternative to traditional chemical methods.
Exploration of Diverse Chemical Transformations and Derivatization
The three distinct functional groups on the this compound scaffold provide a rich platform for chemical derivatization. Future work should systematically explore the reactivity of each site to generate a diverse library of new chemical entities. Chemical derivatization is a crucial technique for enhancing the analytical performance and modifying the properties of molecules. nih.govnih.govresearchgate.net
Table 1: Proposed Derivatization Strategies
| Functional Group | Reaction Type | Potential Products |
| Formyl Group | Reductive Amination | Secondary and tertiary amines |
| Knoevenagel Condensation | α,β-Unsaturated carbonyl compounds | |
| Wittig Reaction | Alkenes | |
| Oxidation | Carboxylic acids | |
| Reduction | Hydroxymethyl derivatives | |
| Hydroxyl Group | Etherification (e.g., Williamson) | Alkoxy and aryloxy ethers |
| Esterification | Ester derivatives | |
| O-alkylation | Modulated solubility/electronic properties | |
| Ester Group | Amidation | Primary, secondary, and tertiary amides |
| Saponification | 5-formyl-6-hydroxypyridine-2-carboxylic acid | |
| Reduction | (6-(hydroxymethyl)-2-pyridyl)methanol derivatives | |
| Multifunctional | Cyclocondensation | Fused heterocyclic systems (e.g., pyranopyridines) |
Advanced Mechanistic Studies of Reactions
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and designing new ones.
Future mechanistic studies could include:
Computational Modeling: Utilizing Density Functional Theory (DFT) and other quantum-chemical calculations to model reaction pathways, predict the stability of intermediates and transition states, and explain observed regioselectivity. nih.gov
In-Situ Spectroscopy: Employing techniques like dynamic FT-IR and 2D NMR to monitor reaction progress in real-time, allowing for the identification of transient intermediates. nih.gov
Kinetic Analysis: Performing detailed kinetic studies to elucidate the rate-determining steps and the influence of catalysts, solvents, and substituents on reaction rates. cdnsciencepub.comresearchgate.net The decarboxylation kinetics of related pyridine carboxylic acids have been studied, providing a framework for such investigations. cdnsciencepub.com
Structure-Activity Relationship (SAR) Studies for Targeted Biological Applications (In Vitro)
The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. rsc.orgnih.gov Derivatives of related pyridine carboxylates have shown promise as inhibitors of various enzymes. nih.govnih.govresearchgate.net Therefore, a systematic exploration of the structure-activity relationships (SAR) of this compound derivatives is a critical future direction. researchgate.net
A focused SAR campaign would involve synthesizing the derivatives proposed in section 7.2 and evaluating their in vitro activity against a panel of biologically relevant targets.
Table 2: Proposed SAR Exploration and In Vitro Assays
| Target Compound Modification | Rationale | Potential In Vitro Assays |
| Formyl Group to Oxime/Imine | Modulate H-bonding capacity and steric bulk. | Telomerase Inhibition Assay nih.gov, Isocitrate Dehydrogenase (IDH) Inhibition Assay nih.gov |
| Hydroxyl Group to Methoxy (B1213986)/Ethoxy | Eliminate H-bond donor capability, increase lipophilicity. | EGFR Kinase Inhibition Assay nih.govtandfonline.com, VEGFR-2 Inhibition Assay mdpi.com |
| Ester to various Amides | Introduce new H-bond donors/acceptors, alter solubility. | Anticancer cell line proliferation screens (e.g., MCF-7, HEPG2) nih.govmdpi.com |
| Ester to Thioester | Thioesters have shown antitumor activity. researchgate.net | Cytotoxicity assays against various tumor cell lines. |
Application in Catalysis or Materials Innovation
The inherent structural features of this compound make it an attractive candidate for applications beyond biology.
Catalysis: Pyridine-carboxylate moieties are well-established ligands in coordination chemistry and catalysis. researchgate.netingentaconnect.comresearchgate.net The additional formyl and hydroxyl groups on this scaffold can act as further coordination sites, enabling the formation of novel mono- or polynuclear metal complexes. Future work should explore the synthesis of complexes with transition metals (e.g., Mo, Cu, Ni, Fe) and evaluate their catalytic activity in reactions such as olefin epoxidation, C-C cross-coupling, and oxidation reactions. researchgate.netingentaconnect.com Pyridine carboxylic acids themselves can also act as organocatalysts. rsc.org Functionalized magnetic nanoparticles with pyridine-4-carboxylic acid have been used as reusable catalysts. researchgate.netfigshare.com
Materials Innovation: Functionalized pyridines are integral components in the development of advanced organic materials. innovations-report.comnih.gov The conjugated system and multiple functional groups of this compound suggest potential as:
A building block for polymers or metal-organic frameworks (MOFs): The diverse functional handles could be used to create porous materials with applications in gas storage or separation.
A component in hole-transporting materials: Pyridine-containing molecules have been successfully used in the fabrication of Organic Light-Emitting Diodes (OLEDs). nih.gov
A precursor for novel dyes and sensors: The chromophoric pyridine ring, modified with electron-donating (hydroxyl) and electron-withdrawing (formyl, ester) groups, could be derivatized to create compounds with interesting photophysical properties.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of methyl 5-formyl-6-hydroxypyridine-2-carboxylate?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze proton and carbon environments, mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify functional groups like the formyl (-CHO) and hydroxyl (-OH) moieties. Cross-validate with the IUPAC name (methyl 6-formylpyridine-2-carboxylate) and SMILES string (COC(=O)C1=CC=CC(=N1)C=O) provided in authoritative databases . For purity, employ HPLC with UV detection at 254 nm .
Q. What are effective synthetic routes for this compound?
- Methodological Answer : A common approach involves formylation of the pyridine ring using Vilsmeier-Haack conditions (POCl₃/DMF) followed by esterification. Optimize reaction parameters (e.g., reflux temperature, inert atmosphere) to enhance yield. Monitor intermediates via TLC and characterize each step using spectroscopic methods. Alternative routes may leverage cross-coupling reactions for regioselective functionalization .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods for all synthetic steps due to potential exposure to volatile reagents. Wear nitrile gloves, safety goggles, and lab coats. Store the compound in a cool, dry environment under inert gas (argon or nitrogen) to prevent degradation. Refer to safety data sheets (SDS) for spill management and disposal guidelines, prioritizing incineration for organic waste .
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data for this compound?
- Methodological Answer : Contradictions often arise from impurities or tautomeric equilibria. Perform column chromatography or recrystallization to isolate pure samples. Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Compare experimental data with computational simulations (DFT calculations) to validate assignments .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
- Methodological Answer : Conduct a Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent polarity). For example, esterification yields improve with activated molecular sieves to absorb water. Use kinetic studies (e.g., in situ IR) to track reaction progress and adjust stoichiometry dynamically .
Q. How does this compound interact with biological targets?
- Methodological Answer : The formyl and hydroxyl groups enable hydrogen bonding with enzyme active sites. Screen for antimicrobial activity via broth microdilution assays (MIC determination) against Gram-positive/negative bacteria. For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and analyze apoptosis markers (caspase-3/7 activation) .
Q. What methodologies assess the compound’s stability under varying pH and temperature?
- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C/75% relative humidity. Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics. For thermal stability, employ differential scanning calorimetry (DSC) to detect melting points and decomposition .
Q. How can researchers evaluate the environmental impact of this compound?
- Methodological Answer : Follow ISO 14507 guidelines for soil mobility studies. Use OECD 301F biodegradation tests to measure mineralization rates in aqueous media. For ecotoxicity, conduct acute assays on Daphnia magna (EC₅₀) and algae (growth inhibition). Model bioaccumulation potential using logP values and quantitative structure-activity relationships (QSAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
